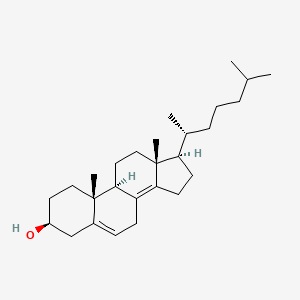

Cholesta-5,8(14)-dien-3beta-ol

Description

Historical Context of Sterol Discovery and Biosynthesis Research

The journey to understanding sterols, a subgroup of steroids, began with the isolation of cholesterol from gallstones in the late 18th century. gerli.com These lipids are characterized by a specific four-ring carbon structure. gerli.com A significant breakthrough in the 20th century was the elucidation of the complex, multi-step pathway of cholesterol biosynthesis from simpler molecules. This intricate process starts with acetyl-coenzyme A and proceeds through the HMG-CoA reductase pathway. wikipedia.org

The advent of advanced analytical techniques in the mid to late 20th century, such as high-field NMR and X-ray diffraction, allowed for a more detailed structural determination and understanding of the enzymatic processes involved. acs.org A pivotal discovery was that the biosynthesis of sterols requires molecular oxygen, linking the evolution of these pathways to major geological events like the Great Oxidation Event, approximately 2.31 billion years ago. nih.gov Researchers also identified that sterol biosynthesis diverges in different organisms; for instance, lanosterol (B1674476) is the primary cyclization product in non-photosynthetic organisms, while cycloartenol (B190886) is formed in photosynthetic ones. acs.org

Cholesta-5,8(14)-dien-3beta-ol within the Cholestane (B1235564) Sterol Family and its Isomeric Forms

This compound belongs to the cholestane family of sterols, which are C27 steroids. gerli.comwikipedia.org The cholestane structure is a saturated tetracyclic framework. wikipedia.org Sterols are a class of steroids featuring a hydroxyl group at the C-3 position of the A-ring. wikipedia.org This amphipathic nature, with a polar hydroxyl head and a non-polar aliphatic chain, is crucial for their biological functions. wikipedia.org

The nomenclature "this compound" precisely describes its structure. "Cholesta" indicates the C27 cholestane skeleton. "dien" signifies the presence of two double bonds, located at positions 5 and 8(14). The "3beta-ol" specifies a hydroxyl group at the C-3 position with a beta stereochemical orientation. The systematic naming of sterols is based on derivatives of 5α-cholestan-3β-ol or related stanols. nih.gov Cholesterol itself, for instance, is systematically named cholest-5-en-3β-ol. nih.gov The cholestane framework has numerous potential stereoisomers, but only one is naturally formed in cholesterol production. wikipedia.org

Table 1: Isomeric Forms and Related Structures This table showcases the structural relationship between this compound and other key sterols in the biosynthetic pathway.

| Compound Name | Key Structural Features | Role in Biosynthesis |

| Lanosterol | C30 sterol with methyl groups at C-4 and C-14. | Initial cyclized sterol in animals and fungi. pnas.org |

| Cycloartenol | C30 sterol with a cyclopropane (B1198618) ring. | Initial cyclized sterol in plants. oup.com |

| Zymosterol | Double bond at C-8(9). | An intermediate in cholesterol synthesis. |

| Desmosterol | Double bond at C-24 in the side chain. | A late-stage precursor to cholesterol. oup.com |

| This compound | Double bonds at C-5 and C-8(14). | A key intermediate in the pathway. |

| Cholesterol | Single double bond at C-5. | The final product in the animal pathway. wikipedia.org |

Significance of this compound as a Key Biosynthetic Intermediate

This compound is a crucial, albeit transient, intermediate in the intricate pathway of cholesterol biosynthesis from lanosterol. This multi-stage process involves a series of enzymatic reactions that modify the initial lanosterol structure. acs.org The conversion of lanosterol to cholesterol includes the removal of three methyl groups, the saturation of a double bond, and the migration of another double bond.

The formation and subsequent conversion of this compound are part of the "post-squalene" segment of cholesterol synthesis. After the initial cyclization of squalene (B77637) epoxide to lanosterol, a series of demethylations and double bond isomerizations occur. pnas.org this compound emerges after the demethylation steps at C-14 and C-4. The presence of the conjugated double bond system at C-5 and C-8(14) is a key structural feature that is subsequently modified by specific enzymes to yield the final cholesterol structure.

Structure

3D Structure

Properties

IUPAC Name |

(3S,9S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNCIOAUQVURTQ-RQZUOROGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Enzymatic Transformations of Cholesta 5,8 14 Dien 3beta Ol

Precursor Sterols Leading to Cholesta-5,8(14)-dien-3beta-ol Formation

The formation of this compound is a multi-step process that begins after the cyclization of squalene (B77637), a key branching point in isoprenoid metabolism. mdpi.com The subsequent pathway to cholesterol involves numerous sterol intermediates that are structurally very similar. mdpi.comresearchgate.net

Role of Lanosterol (B1674476) and Early Cyclic Intermediates in Cholestane (B1235564) Biosynthesis

The biosynthesis of cholesterol in mammals proceeds through a series of enzymatic reactions, with lanosterol serving as the first sterol intermediate. mdpi.comresearchgate.net Formed from the cyclization of squalene, lanosterol undergoes extensive modifications, including the removal of three methyl groups, reduction of double bonds, and isomerization. mdpi.comnih.gov

The post-lanosterol pathway is complex and can follow at least two main branches: the Bloch pathway and the Kandutsch-Russell pathway. mdpi.com In the Bloch pathway, the Δ24 double bond in the side chain of lanosterol is retained until the final steps of cholesterol synthesis. mdpi.comnih.gov Conversely, in the Kandutsch-Russell pathway, this side-chain double bond is reduced at an earlier stage. mdpi.com Both pathways converge to produce cholesterol, involving a cascade of over a dozen enzyme-catalyzed reactions that generate numerous steroidal triterpene intermediates. mdpi.comresearchgate.net

Formation from 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol (T-MAS) and Related Demethylation Processes

A critical step in the transformation of lanosterol to cholesterol is the removal of the 14α-methyl group. This reaction is catalyzed by a cytochrome P450-dependent mono-oxygenase known as CYP51A1. mdpi.com The action of CYP51A1 on its substrate, such as lanosterol, involves oxidative cleavage that removes the methyl group as formic acid and results in the formation of a characteristic Δ8,14-diene structure. mdpi.com

One such Δ8,14-diene product is 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol. mdpi.com Research has confirmed that 4,4'-dimethyl-cholesta-8,14-dien-3beta-ol is an intermediate in cholesterol biosynthesis and can be converted into cholesterol. nih.gov This sterol, along with other demethylated intermediates, serves as a precursor in the pathway. Subsequent demethylation steps at the C-4 position, catalyzed by a multi-enzyme complex, remove the two methyl groups to yield Cholesta-8,14-dien-3β-ol, the unmethylated version of the diene which can then be further metabolized.

Table 1: Key Precursor Sterols in the Formation of this compound

| Trivial Name | Chemical Name | Role in Pathway |

| Lanosterol | 4,4,14-Trimethyl-5-cholesta-8(9),24-dien-3-ol | The first cyclic sterol intermediate in cholesterol synthesis. researchgate.net |

| T-MAS Isomer | 4,4-Dimethyl-5alpha-cholesta-8,14-dien-3beta-ol | A Δ8,14-diene product formed after 14α-demethylation. mdpi.com |

Enzymology of this compound Metabolism

The metabolism of this compound primarily involves the reduction and isomerization of its double bonds, catalyzed by specific enzymes located in the endoplasmic reticulum.

Δ14-Sterol Reductase (DHCR14) Activity in the Conversion of Δ8,14-Dienes

The reduction of the C14-C15 double bond in Δ8,14-dienes is a crucial step toward cholesterol formation. This reaction is catalyzed by the enzyme Δ14-sterol reductase, also known as TM7SF2. mdpi.comuniprot.org This enzyme utilizes NADPH as a cofactor to reduce the double bond in 5α-cholesta-8,14-dien-3β-ol, yielding 5α-cholest-8-en-3β-ol. uniprot.org The essential role of this enzyme is highlighted by genetic disorders where its deficiency leads to an accumulation of precursor sterols, including cholesta-8,14-dien-3β-ol. aai.org The protein Lamin B Receptor (LBR) possesses a C-terminal domain with sterol reductase activity that is homologous to TM7SF2, and loss of this activity is associated with the buildup of these diene intermediates. aai.org

Isomerization and Reduction Pathways involving the Δ8(14) Double Bond

Following the reduction of the Δ14 double bond, or in alternative pathways, the Δ8(14) bond undergoes further enzymatic modifications. Studies using rat liver homogenates have provided detailed insights into these transformations. researchgate.net When [3α-3H]-Cholesta-8,14-dien-3β-ol was incubated with these preparations under anaerobic conditions, the formation of labeled cholest-8-en-3β-ol and cholest-8(14)-en-3β-ol was observed, indicating reduction of one of the double bonds. researchgate.net Additionally, the formation of cholest-7-en-3β-ol points to an isomerization reaction that shifts the double bond from the Δ8 position to the Δ7 position, a necessary step for the eventual formation of cholesterol. researchgate.net Under aerobic conditions, the labeled substrate was incorporated into both cholest-7-en-3β-ol and cholesterol itself. researchgate.net Isomerization is a key metabolic process, as evidenced by the interconversion of Δ5,7 and Δ5,8 sterol isomers. researchgate.net

Table 2: Enzymatic Transformations of Cholesta-8,14-dien-3β-ol

| Enzyme | Substrate | Product(s) | Reaction Type |

| Δ14-Sterol Reductase (DHCR14/TM7SF2) | 5α-Cholesta-8,14-dien-3β-ol | 5α-Cholest-8-en-3β-ol | Reduction uniprot.org |

| Sterol Δ8-Δ7 isomerase | Cholest-8-en-3β-ol | Cholest-7-en-3β-ol | Isomerization researchgate.net |

Regulatory Mechanisms of Enzymes in the this compound Pathway

The enzymes involved in the cholesterol biosynthetic pathway are tightly regulated to maintain cellular cholesterol homeostasis. Many of these enzymes, including those that metabolize this compound, are located in the membrane of the endoplasmic reticulum. nih.gov It has been proposed that these enzymes may form a multi-protein complex, or "metabolon," to facilitate the efficient channeling of intermediates. nih.gov

Molecular Regulation of Δ14-Sterol Reductase Activity

The reduction of the C14-15 double bond in sterol precursors, a critical step in the conversion of lanosterol to cholesterol, is catalyzed by Δ14-sterol reductase (C14-SR). researchgate.netuniprot.org In mammals, this enzymatic activity is uniquely performed by two distinct enzymes: 3β-hydroxysterol Δ14-reductase (DHCR14), also known as TM7SF2, and the Lamin B Receptor (LBR). nih.govnih.gov These proteins emerged from a gene duplication event and share significant sequence homology, yet they are subject to vastly different regulatory schemes, allowing for nuanced control over cholesterol synthesis. nih.gov DHCR14 is located in the endoplasmic reticulum (ER), the primary site of post-squalene cholesterol synthesis, while LBR resides in the inner nuclear membrane. nih.gov

Research indicates that LBR functions as the constitutively active C14-SR, whereas DHCR14 levels are highly tunable and responsive to the cell's immediate cholesterol needs. nih.gov This differential regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Control: The gene encoding DHCR14, TM7SF2, contains Sterol Response Elements (SREs) in its promoter region. nih.gov This makes it a target for the transcription factor Sterol Regulatory Element-Binding Protein-2 (SREBP-2). nih.govnih.gov When cellular cholesterol levels are low, SREBP-2 is activated and induces the transcription of TM7SF2 to increase cholesterol production. Conversely, high cholesterol levels suppress SREBP-2 activity, downregulating TM7SF2 expression. nih.gov In contrast, the gene for LBR is not significantly regulated by sterol levels, leading to its stable, constitutive expression. nih.gov

Post-translational Control: The turnover of the DHCR14 protein is also tightly regulated by sterol levels. High concentrations of cholesterol and certain sterol intermediates, such as lanosterol, trigger the rapid degradation of the DHCR14 enzyme. nih.govnih.gov This destruction occurs via the ubiquitin-proteasome system, a common pathway for the degradation of key cholesterol biosynthetic enzymes. nih.gov This feedback mechanism ensures that when sterol levels are sufficient, the activity of this enzyme is quickly reduced. LBR, however, is a stable protein whose levels are not affected by fluctuating sterol concentrations, underscoring its role as a baseline contributor to Δ14-sterol reductase activity. nih.govnih.gov

| Feature | DHCR14 (TM7SF2) | Lamin B Receptor (LBR) |

|---|---|---|

| Cellular Location | Endoplasmic Reticulum (ER) | Inner Nuclear Membrane |

| Transcriptional Regulation (by sterols) | Highly regulated; induced by low sterol levels via SREBP-2. nih.govnih.gov | Constitutive; not significantly affected by sterol levels. nih.gov |

| Post-translational Regulation (by sterols) | Rapidly degraded via ubiquitin-proteasome system in response to high sterol levels. nih.govnih.gov | Stable; protein turnover is not affected by sterol levels. nih.govnih.gov |

| Primary Role | Tunable, regulated C14-SR activity responding to cellular demand. nih.gov | Constitutive, basal C14-SR activity. nih.gov |

Feedback Control in Early to Mid-Cholesterol Biosynthesis

The cholesterol biosynthetic pathway is governed by intricate feedback control loops that modulate enzyme activity to maintain homeostasis. nih.gov While transcriptional control by the SREBP family provides a broad regulatory system, post-translational modifications and protein degradation offer more rapid, acute control. nih.gov This is particularly evident in the regulation of enzymes in the early to mid-stages of the pathway, from HMG-CoA reductase (HMGCR) to the steps involving Δ14-sterol reductase.

The degradation of key enzymes is often triggered by the accumulation of specific sterol intermediates. HMGCR, the rate-limiting enzyme in the early pathway, is a primary target for feedback inhibition. Its degradation is induced by lanosterol and post-lanosterol C4-dimethylated sterol intermediates, including 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol (T-MAS). nih.gov This demonstrates a feedback loop where the products of later enzymatic steps signal back to inhibit an early, critical enzyme.

This feedback system appears to have localized loops that provide fine-tuned control. For instance, early-pathway sterols tend to regulate early-pathway enzymes, while late-pathway sterols control enzymes further down the line. nih.gov The regulation of DHCR14 by cholesterol and early sterol intermediates is a prime example of such a loop within the mid-portion of the pathway. nih.govnih.gov The accumulation of substrates for C14-SR, or the presence of cholesterol itself, signals for the degradation of the tunable DHCR14 enzyme, thereby controlling the flux of intermediates through this specific point. nih.gov This ensures that the production of downstream sterols, including the precursors to this compound, does not exceed cellular requirements.

| Enzyme | Abbreviation | Regulated By | Type of Regulation |

|---|---|---|---|

| 3-Hydroxy-3-methylglutaryl-CoA Reductase | HMGCR | Lanosterol, T-MAS, Cholesterol. nih.gov | Post-translational (degradation). nih.gov |

| Squalene Monooxygenase | SM | Cholesterol, Desmosterol. nih.gov | Post-translational (degradation). nih.gov |

| Δ14-Sterol Reductase | DHCR14 (TM7SF2) | Cholesterol, early sterol intermediates. nih.gov | Transcriptional & Post-translational (degradation). nih.govnih.gov |

| 7-Dehydrocholesterol (B119134) Reductase | DHCR7 | Late-pathway sterols (e.g., Cholesterol). nih.gov | Post-translational (degradation). nih.govnih.gov |

Cellular and Molecular Roles of Cholesta 5,8 14 Dien 3beta Ol

Contribution to Cellular Sterol Homeostasis and Membrane Integrity

The structural characteristics of sterols are pivotal to their function within cellular membranes. mdpi.com Like other sterols, Cholesta-5,8(14)-dien-3beta-ol is an amphipathic molecule, featuring a rigid four-ring steroid nucleus and a flexible hydrocarbon tail. nih.gov This structure allows it to insert into phospholipid bilayers, influencing the physical properties of the membrane.

The presence of sterols within a membrane modulates its fluidity, thickness, and permeability. mdpi.comnih.gov At physiological temperatures, sterols increase the packing density of phospholipids, leading to a more ordered and less fluid state. This "condensing effect" is crucial for maintaining the integrity of the cell membrane and creating specialized microdomains known as lipid rafts. whiterose.ac.uk While direct biophysical studies on membranes containing specifically this compound are limited, its structural similarity to cholesterol and other sterol intermediates, such as zymosterol, suggests it would have a comparable, though not identical, ordering effect on acyl chains of phospholipids. nih.govfrontiersin.org The planarity of the sterol nucleus is a critical factor for this interaction; for instance, the A/B cis-structured coprostanol has a significantly lesser effect on membrane permeability compared to the planar cholesterol. uu.nl

The specific placement of double bonds in the sterol ring system can also influence its interaction with the surrounding lipids and, consequently, the biophysical properties of the membrane. For example, studies comparing cholesterol and ergosterol (B1671047) (the primary sterol in fungi) have shown that ergosterol has a higher ordering effect on phospholipid acyl chains. nih.gov Given that this compound possesses a double bond at the 8(14) position, which differs from the double bond at the 5-position in cholesterol, it is plausible that this structural variance could lead to subtle differences in its modulation of membrane properties. Further research using techniques like small-angle X-ray scattering (SAXS) and molecular dynamics simulations on model membranes enriched with this compound would be necessary to fully elucidate its specific impact on membrane integrity.

Table 1: Comparative Effects of Different Sterols on Membrane Biophysical Properties

| Sterol | Primary Organism(s) | Effect on Membrane Ordering | Influence on Bilayer Thickness |

| Cholesterol | Mammals | High | Increases |

| Ergosterol | Fungi | Very High | Increases |

| Stigmasterol | Plants | Lower than cholesterol | Less pronounced increase |

| Zymosterol | Mammals/Yeast | Induces liquid-ordered phase | Increases |

| This compound | Mammals (intermediate) | Presumed to be similar to other intermediates | Presumed to increase |

This table is a summary based on existing literature on various sterols and includes inferred properties for this compound based on its structural characteristics.

Interactions with Intracellular Sterol Transport and Binding Proteins

The hydrophobic nature of sterols necessitates a complex system of intracellular transport proteins to shuttle them between different cellular compartments. Key players in this process include the steroidogenic acute regulatory (StAR) protein family, which contains a conserved lipid-binding domain known as the START (StAR-related lipid-transfer) domain, Niemann-Pick type C (NPC) proteins, and oxysterol-binding proteins (OSBPs).

While there is extensive research on the binding of cholesterol to these transport proteins, direct evidence of interactions between this compound and these proteins is scarce. Studies have demonstrated that START domain-containing proteins, such as StarD4 and StarD5, can directly bind cholesterol. swisslipids.org Given the structural similarity, it is conceivable that this compound could also be a ligand for these or other START domain proteins, although the affinity and specificity of such an interaction remain to be determined.

The Lamin B Receptor (LBR) is another protein of interest, as it possesses a C-terminal sterol Δ14 reductase domain. aai.org While its primary role is in nuclear envelope architecture, this enzymatic domain participates in cholesterol biosynthesis. Although standards for identifying Cholesta-8,14-dien-3β-ol were not available in a study on LBR-deficient cells, the accumulation of unidentified sterol peaks suggests a potential link. aai.org

Further investigation into the binding kinetics and specificity of this compound with these and other sterol-binding proteins is a critical area for future research to understand its trafficking and ultimate metabolic fate within the cell.

Influence on Lipid Signaling Pathways and Gene Expression Regulation

Sterols and their metabolites are not merely structural components; they are also important signaling molecules that can regulate gene expression, particularly genes involved in lipid metabolism. The primary regulatory networks governing cholesterol homeostasis are the sterol regulatory element-binding protein (SREBP) pathway and the liver X receptor (LXR) signaling cascade.

The SREBP pathway is a key regulator of cholesterol and fatty acid synthesis. When cellular sterol levels are low, SREBPs are activated and travel to the nucleus to upregulate the expression of genes involved in lipid production. Conversely, high sterol levels inhibit SREBP processing, thus downregulating lipid synthesis. Research on desmosterol, a sterol structurally similar to this compound, has shown that it can replace cholesterol in suppressing the processing of SREBP-1 and -2 and reducing the expression of SREBP-targeted genes. researchgate.net This suggests that this compound could potentially exert similar regulatory effects on the SREBP pathway.

LXRs are nuclear receptors that are activated by oxysterols, which are oxidized derivatives of cholesterol. Upon activation, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, promoting cholesterol efflux and catabolism. Desmosterol has been identified as an LXR agonist, enhancing the expression of LXR-targeted genes such as Abca1. researchgate.netchemicalbook.com While it is not an oxysterol, its ability to activate LXR suggests a broader range of sterol ligands for these receptors. The potential for this compound or its oxidized derivatives to act as LXR ligands is an intriguing possibility that warrants further investigation.

Interestingly, studies in the plant Arabidopsis thaliana have shown that atypical 8,14-diene sterols, which accumulate in certain mutants, can affect the expression of genes crucial for cell expansion and division. This provides evidence that these sterol intermediates can have direct regulatory roles in gene expression, at least in plant systems.

Pathophysiological Implications of Cholesta 5,8 14 Dien 3beta Ol Accumulation in Sterol Metabolism Disorders

Cholesta-5,8(14)-dien-3beta-ol in Genetic Disorders of Cholesterol Synthesis

The accumulation of this compound is a significant biochemical indicator in certain inborn errors of cholesterol metabolism. Its presence points to a specific disruption in the latter stages of the cholesterol synthesis pathway.

Association with Smith-Lemli-Opitz Syndrome (SLOS) Due to Enzyme Deficiencies

Smith-Lemli-Opitz Syndrome (SLOS) is an autosomal recessive disorder characterized by a wide spectrum of congenital anomalies and intellectual disability. nih.gov The primary cause of SLOS is a deficiency in the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). nih.gov This enzyme is crucial as it catalyzes the final step in cholesterol biosynthesis, the reduction of 7-dehydrocholesterol (7-DHC) to cholesterol. nih.govscispace.com

Due to the DHCR7 enzyme deficiency, individuals with SLOS exhibit significantly reduced levels of cholesterol and a massive buildup of its immediate precursor, 7-DHC. nih.govscispace.com A direct consequence of this 7-DHC accumulation is the formation and subsequent elevation of its isomer, 8-dehydrocholesterol (B109809) (8-DHC). nih.govscispace.comnih.gov Research has identified two isomers of 8-DHC that accumulate in SLOS patients: cholesta-5,8(9)-dien-3β-ol and This compound . ucl.ac.uk The presence of these atypical sterols is a defining biochemical hallmark of the syndrome. scispace.comhmdb.ca

Biochemical Pathways Leading to its Accumulation in Disease Models

The accumulation of this compound in SLOS is not due to its role as a direct intermediate in the main cholesterol synthesis pathway. Instead, it is considered a metabolic byproduct that arises from the pathological excess of 7-DHC. capes.gov.brnih.gov The blocked conversion of 7-DHC to cholesterol by the deficient DHCR7 enzyme leads to a search for alternative metabolic routes for the overflowing precursor. nih.gov

The primary pathway leading to the formation of 8-DHC, including the this compound isomer, is the isomerization of the abundant 7-DHC. nih.govcapes.gov.brnih.gov This process involves the shifting of the double bond from the C7-C8 position in 7-DHC to the C8-C9 or C8-C14 position, creating the respective 8-DHC isomers. This isomerization explains the consistent observation of elevated 8-DHC levels alongside high 7-DHC concentrations in the plasma, tissues, and fecal neutral sterols of individuals with SLOS. nih.govcapes.gov.br

Table 1: Key Sterol Alterations in Smith-Lemli-Opitz Syndrome (SLOS)

| Sterol | Role in Normal Biosynthesis | Level in SLOS | Consequence of Altered Level |

| Cholesterol | End-product of the pathway | Decreased | Impaired cell membrane function, hormone synthesis, and development. nih.gov |

| 7-Dehydrocholesterol (7-DHC) | Immediate precursor to cholesterol | Markedly Increased | Substrate for toxic oxysterol formation and isomerization to 8-DHC. nih.govnih.gov |

| This compound | Isomer of 7-DHC | Increased | Contributes to overall sterol imbalance and serves as a disease biomarker. scispace.comnih.gov |

Role in Pathological Oxidative Stress and Sterol Imbalance in Inborn Errors of Metabolism

The profound sterol imbalance in disorders like SLOS, characterized by cholesterol deficiency and precursor accumulation, contributes significantly to cellular pathology, including oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. researchgate.netfrontiersin.org

Research into this compound as a Biochemical Marker in Sterolopathies

The consistent and significant elevation of this compound and its isomer in SLOS makes it a valuable tool for diagnosis. The measurement of abnormal sterols is a cornerstone in the diagnostic workup for suspected sterolopathies.

The detection of elevated levels of 8-dehydrocholesterol, which includes the this compound isomer, in conjunction with high 7-DHC and low cholesterol levels in plasma, is a definitive diagnostic indicator for SLOS. scispace.comhmdb.ca Its diagnostic utility extends to prenatal testing, where increased concentrations of these precursors in amniotic fluid can confirm a diagnosis before birth. nih.govhmdb.ca The identification and quantification of this compound and related compounds are typically performed using specialized techniques like gas chromatography-mass spectrometry (GC-MS), which can accurately separate and measure these specific sterols. capes.gov.br Therefore, research has firmly established this compound not just as a pathological metabolite but as a crucial biochemical marker for the diagnosis and confirmation of SLOS. scispace.comnih.govhmdb.cacapes.gov.br

Advanced Analytical Methodologies for Cholesta 5,8 14 Dien 3beta Ol Research

High-Resolution Chromatographic Techniques for Sterol Separation

The separation of Cholesta-5,8(14)-dien-3beta-ol from complex biological matrices, which often contain a myriad of structurally similar sterol isomers, presents a considerable analytical challenge. High-resolution chromatographic techniques are indispensable for achieving the necessary selectivity and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols, including this compound. nih.gov While GC alone can struggle with the close retention times of many sterol isomers, the coupling with mass spectrometry provides the specificity required for confident identification and quantification. pnas.org For GC analysis, sterols are typically derivatized, often as trimethylsilyl (B98337) (TMS) ethers, to increase their volatility and thermal stability. pnas.org

GC-MS has been instrumental in identifying and quantifying a wide array of sterols in various biological samples. mun.ca The electron ionization (EI) mass spectra of sterol derivatives provide characteristic fragmentation patterns that aid in structural elucidation. Selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for target analytes in complex mixtures. mun.ca

High-Performance Liquid Chromatography (HPLC), Including Silver-Ion HPLC, for Isomer Resolution

High-performance liquid chromatography (HPLC) offers a powerful alternative to GC, particularly for the analysis of thermally labile or less volatile compounds. nih.gov A significant advancement in sterol analysis has been the development of silver-ion HPLC (Ag+-HPLC). This technique provides exceptional separation of C27 sterols that differ only in the number or position of double bonds. pnas.orgnih.gov The separation mechanism is based on the reversible interaction between the pi electrons of the double bonds in the sterol molecule and the silver ions immobilized on the stationary phase. biorxiv.orgaocs.org

Ag+-HPLC has been successfully applied to separate a wide variety of C27 sterols and their acetate (B1210297) derivatives, demonstrating its utility in resolving complex mixtures that are intractable by other methods. pnas.orgnih.gov This methodology has been crucial in studies involving the enzymatic conversion of 7-dehydrocholesterol (B119134) to cholesta-5,8-dien-3β-ol. pnas.orgnih.gov The high radiochemical purity of tritiated sterols, including [3α-³H]cholesta-5,8-dien-3β-ol, has been confirmed using Ag+-HPLC, showcasing its application in metabolic studies. nih.gov

| Technique | Stationary Phase | Mobile Phase Principle | Application Highlight | Reference |

|---|---|---|---|---|

| Silver-Ion HPLC | Silver ions on silica (B1680970) or ion-exchange resin | Differential interaction with double bonds | Separation of C27 sterols differing in olefinic bond location | pnas.orgnih.gov |

| Reversed-Phase HPLC | Bonded octadecylsilyl (ODS) groups | Separation based on hydrophobicity | General sterol profiling | aocs.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the high-resolution separation power of HPLC with the sensitive and specific detection capabilities of MS. researchgate.net This technique is particularly valuable for analyzing complex biological mixtures without the need for derivatization. researchgate.net Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are common ionization sources used in LC-MS for sterol analysis. nih.govresearchgate.net

LC-MS has proven to be a robust alternative to GC-based methods for the determination of plant sterol oxides and other sterol species in intricate samples. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns, allowing for the reliable identification and quantification of sterols even when chromatographic resolution is incomplete. nih.govnih.gov For instance, LC-MS/MS can differentiate between 7-dehydrocholesterol and its isomer 8-dehydrocholesterol (B109809). nih.gov

Advanced Spectroscopic Methods for Structural Characterization

While chromatographic techniques are essential for separation, spectroscopic methods provide the detailed structural information necessary for the unambiguous identification of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Definitive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is the gold standard for the definitive structural elucidation of organic molecules. Complete ¹H and ¹³C NMR signal assignments have been established for a wide range of unsaturated C27 sterols, including the previously undescribed cholesta-5,8(14)-dien-3β-ol. nih.govcapes.gov.br The high precision of modern NMR allows for chemical shifts to be reproducible to ±0.001 ppm in ¹H spectra and ±0.01 ppm in ¹³C spectra. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to make these assignments. nih.govresearchgate.net The structures of cholesta-5,8-dien-3β-ol and cholesta-5,7-dien-3β-ol isolated from biological sources have been conclusively established using their mass spectra and ¹H and ¹³C NMR spectra. nih.gov

| Carbon Atom | Chemical Shift (ppm) | Reference |

|---|---|---|

| C-3 | Data not available in search results | |

| C-5 | Data not available in search results | |

| C-8 | Data not available in search results | |

| C-14 | Data not available in search results |

Mass Spectrometry (MS) and Tandem MS (MSn) for Isomer Differentiation and Metabolite Profiling

Mass spectrometry (MS) and tandem mass spectrometry (MSn) are powerful tools for differentiating sterol isomers and profiling their metabolites. nih.govresearchgate.net Even without complete chromatographic separation, tandem MS can distinguish between steryl ester isomers. mun.ca The fragmentation patterns generated during collision-induced dissociation (CID) in MS/MS or MSn experiments provide valuable structural information. researchgate.net For instance, stepwise fragmentation (full scan, MS², MS³) with an ion trap tandem mass spectrometer can be used to study the fragmentation of sterol oxides. researchgate.net

Isotopic Labeling Strategies for Metabolic Flux Analysis

The introduction of these labels allows researchers to track the movement of atoms from a precursor molecule through various enzymatic reactions to its final product. ttu.edu By analyzing the distribution and incorporation of these isotopes in downstream metabolites, the activity of specific metabolic pathways can be determined. elifesciences.org For instance, the conversion of labeled this compound to cholesterol can be monitored to assess the efficiency of the enzymes involved in the later stages of cholesterol biosynthesis. researchgate.net

Synthesis of Labeled this compound

The synthesis of isotopically labeled this compound is a critical first step for its use in metabolic flux analysis. Both chemical and biosynthetic methods can be employed for this purpose.

A documented chemical synthesis method for producing tritium-labeled this compound involves a two-step process. nih.gov First, the unlabeled sterol undergoes Swern oxidation to yield the corresponding 3-ketosteroid. Subsequently, this intermediate is reduced using a tritium-containing reagent, such as tritiated sodium borohydride (B1222165) (NaB³H₄), to introduce a tritium (B154650) atom at the 3α position, resulting in [3α-³H]this compound. nih.gov This method has been successfully applied to a range of unsaturated sterols relevant to metabolic disorders like Smith-Lemli-Opitz syndrome. nih.gov

Deuterium (B1214612) labeling of sterols can be achieved through various synthetic routes. A general method for preparing [6,7,7-²H₃] sterols starts with a Δ⁵-sterol. nih.gov This involves the formation of a 6-oxo-3α,5α-cyclosteroid intermediate, followed by a base-catalyzed exchange with deuterium oxide to introduce two deuterium atoms at the C-7 position. A subsequent reduction with sodium borodeuteride introduces a third deuterium at the C-6 position. nih.gov While this has been demonstrated for cholesterol and other steroids, similar principles could be applied to synthesize deuterated this compound.

Biosynthetic approaches using engineered microorganisms are also a viable strategy for producing isotopically labeled sterols. For example, strains of Saccharomyces cerevisiae have been engineered to produce cholesterol. acs.org By growing these organisms in media enriched with ¹³C- or ²H-labeled precursors, such as [¹³C]acetate or [²H]acetate, it is possible to produce uniformly or specifically labeled cholesterol and its precursors. acs.org This method offers a cost-effective way to generate highly enriched sterols for structural and metabolic studies. acs.org

| Isotopic Labeling Strategy for this compound |

| Isotope |

| Tritium (³H) |

| Deuterium (²H) |

| Carbon-13 (¹³C) |

Research Findings from Metabolic Flux Analysis

Once the labeled this compound is administered to a biological system, such as cell cultures or animal models, its metabolic fate can be traced using advanced analytical techniques. Mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) is commonly used to separate and identify the labeled sterols and their metabolites. elifesciences.orgnih.gov The mass shift resulting from the isotopic label allows for the clear differentiation between the administered labeled compound and the endogenous, unlabeled molecules. researchgate.net

Studies using tritium-labeled 5α-cholesta-8,14-dien-3β-ol in rat liver homogenates have demonstrated its conversion to several other sterols. researchgate.net Under anaerobic conditions, labeled cholest-8-en-3β-ol, cholest-8(14)-en-3β-ol, and cholest-7-en-3β-ol were identified as products. When the incubation was performed under aerobic conditions, the label was incorporated into cholesterol and cholest-7-en-3β-ol, confirming its role as a cholesterol precursor. researchgate.net

In the context of metabolic flux analysis, the rate of appearance of the label in downstream products provides a measure of the flux through that particular pathway. For example, by measuring the rate of conversion of labeled this compound to cholesterol, the activity of the enzymes responsible for the reduction of the double bonds in the sterol ring can be quantified. This type of analysis is crucial for understanding how genetic defects or pharmacological interventions affect cholesterol biosynthesis.

The use of stable isotopes like deuterium also allows for the investigation of reaction mechanisms. For instance, studies on the enzymatic conversion of Δ⁸-cholesten-3β-ol to Δ⁷-cholesten-3β-ol using a deuterated medium revealed that the reaction involves the uptake of one hydrogen atom from the solvent, providing insight into the catalytic process. researchgate.net

| Metabolic Fate of Labeled this compound Precursors |

| Labeled Precursor |

| [3α-³H]-Cholesta-8,14-dien-3β-ol |

| [3α-³H]-Cholesta-8,14-dien-3β-ol |

| D₆-Cholesterol |

Chemical Synthesis and Derivatization Strategies for Cholesta 5,8 14 Dien 3beta Ol

Semisynthetic Routes from Natural Sterol Precursors

Semisynthetic strategies, which utilize abundant, naturally occurring sterols as starting materials, are the most common and practical approaches for producing Cholesta-5,8(14)-dien-3beta-ol. These methods leverage the pre-existing steroidal backbone to achieve the target structure in fewer steps.

A primary precursor for the semisynthesis of this compound is its isomeric diene, 7-dehydrocholesterol (B119134) (cholesta-5,7-dien-3β-ol). In fact, this compound (also known as 8-dehydrocholesterol) is known to arise from 7-dehydrocholesterol in vivo, particularly in metabolic disorders such as Smith-Lemli-Opitz Syndrome (SLOS). nih.govnih.gov This biological relationship provides a basis for chemical synthesis. For instance, rat liver microsomes have been shown to catalyze the conversion of 7-dehydrocholesterol into this compound, highlighting the close metabolic link between these isomers. nih.gov Synthetic methods have been developed to mimic this transformation, often involving isomerization reactions to shift the double bond from the C7-C8 position to the C8-C14 position. One such established procedure is the method reported by Wilson et al. niph.go.jp

The general approach involves the chemical transformation of a precursor sterol's double bond pattern to create the desired Δ5,8(14)-diene system. This can be accomplished through various organic reactions, including strategic additions, eliminations, and rearrangements.

| Precursor Sterol | General Transformation | Target Compound |

| 7-Dehydrocholesterol | Isomerization of Δ5,7-diene | This compound |

| Cholesterol | Introduction of Δ8(14)-double bond | This compound |

| Lanosterol (B1674476) | Demethylation and double bond migration | This compound |

Preparation of Isotopically Labeled this compound Analogs for Research Applications

Isotopically labeled analogs of this compound are indispensable tools for metabolic research, allowing scientists to trace the compound's fate in biological systems and elucidate its role in complex pathways like cholesterol biosynthesis. researchgate.net A key method for preparing such analogs involves the introduction of a tritium (B154650) (³H) label.

A well-documented procedure for synthesizing [3α-³H]cholesta-5,8-dien-3beta-ol follows a two-step sequence:

Oxidation: The 3β-hydroxyl group of unlabeled this compound is oxidized to a ketone using a mild oxidizing agent, such as in a Swern oxidation, to yield the corresponding 3-ketosteroid intermediate. researchgate.net

Reduction: The 3-keto group of the intermediate is then reduced back to a hydroxyl group using a tritiated reducing agent. Sodium borotritide (NaBH₄) is particularly effective for this step, as it stereoselectively delivers a tritium atom to the 3α position, affording the desired [3α-³H]cholesta-5,8-dien-3beta-ol with high radiochemical purity. researchgate.net

This labeling strategy provides a high-purity tracer essential for studying the metabolism of sterols involved in conditions like the Smith-Lemli-Opitz syndrome and for investigating the later stages of cholesterol biosynthesis. researchgate.net

| Step | Reaction | Reagents | Product |

| 1 | Oxidation | Swern Oxidation (e.g., Oxalyl chloride, DMSO, Triethylamine) | Cholesta-5,8(14)-dien-3-one |

| 2 | Reduction | Tritium Labeling | [3α-³H]this compound |

Synthetic Modifications for Probing Applications

The basic structure of this compound can be chemically modified to create molecular probes for investigating biological processes, such as enzyme function and metabolic regulation. These synthetic analogs often feature the introduction of new functional groups or alterations to the side chain to study structure-activity relationships.

Introduction of Oxygenated Functional Groups: One important modification is the introduction of ketone or hydroxyl groups at various positions on the steroid nucleus. For example, derivatives of the related 5α-cholest-8(14)-ene scaffold have been extensively synthesized to probe their potent inhibitory effects on cholesterol biosynthesis. capes.gov.brresearchgate.net Synthetic strategies such as hydroboration can introduce a hydroxyl group at the C-15 position of 5α-cholesta-8,14-dien-3β-ol, yielding a diol. capes.gov.br This diol can then be selectively oxidized to the corresponding 15-keto derivative. capes.gov.br These 15-oxygenated sterols serve as powerful probes to study the regulation of key enzymes like HMG-CoA reductase. researchgate.net

Side-Chain Modifications: Altering the sterol's aliphatic side chain is another key strategy for creating research probes. Standard organic reactions can be employed to build structural diversity. For instance, the Wittig reaction has been used to modify the side chain of a related 15-ketosterol precursor, leading to the synthesis of 3β-hydroxy-5α-cholesta-8(14),24-dien-15-one. researchgate.net This side-chain unsaturated analog, along with derivatives created through subsequent oxymercuration or hydroboration-oxidation reactions, allows researchers to explore how changes in the side-chain structure affect the molecule's ability to regulate sterol synthesis. researchgate.net

Hydroxylated Analogs as Receptor Probes: Hydroxylated derivatives can also serve as probes for nuclear receptor activation. The metabolite 27-hydroxy-8-dehydrocholesterol, which is formed from this compound in patients with SLOS, has been shown to be a biologically active molecule. nih.gov This hydroxylated analog can inhibit sterol synthesis and specifically activate the Liver X Receptor alpha (LXRα), demonstrating how a targeted modification (hydroxylation) can create a tool to investigate the signaling roles of cholesterol intermediates. nih.gov

| Modification Type | Example Analog | Synthetic Method | Application |

| Nuclear Oxygenation | 5α-cholesta-6,8(14)-dien-3β-ol-15-one | Hydroboration, Oxidation, Rearrangement | Probe for sterol synthesis inhibition capes.gov.br |

| Side-Chain Alteration | 3β-hydroxy-5α-cholesta-8(14),24-dien-15-one | Wittig Olefination | Probe for HMG-CoA reductase regulation researchgate.net |

| Side-Chain Hydroxylation | 27-hydroxy-8-dehydrocholesterol | (Metabolic) Hydroxylation | Probe for LXRα nuclear receptor activation nih.gov |

Emerging Research Directions and Future Perspectives on Cholesta 5,8 14 Dien 3beta Ol

Investigation of Uncharacterized Enzymes and Regulatory Proteins in its Metabolism

The biosynthesis of cholesterol is a complex process involving a series of enzymatic reactions. researchgate.net While the main enzymes in the pathway are well-documented, the precise roles and regulation of all proteins involved in the metabolism of intermediates like Cholesta-5,8(14)-dien-3beta-ol are not fully understood. Future research will likely focus on identifying and characterizing novel enzymes and regulatory proteins that may influence the flux through this pathway. For instance, some enzymes may exhibit substrate promiscuity, metabolizing a range of sterol intermediates, including this compound, creating branch points in the canonical pathway. researchgate.net

The cytochrome P450 (CYP) superfamily of enzymes is a key area of investigation. researchgate.net While primarily known for their role in drug metabolism, certain CYP enzymes can hydroxylate cholesterol and its precursors, potentially altering their biological activity and fate. researchgate.net Identifying which specific CYP isoforms interact with this compound and the resulting metabolites will be crucial. Furthermore, understanding the regulation of these enzymes at the genetic and protein level will provide a more complete picture of sterol metabolism. nih.gov

Application of Advanced Lipidomics and Metabolomics to Sterol Intermediate Analysis

The study of sterol intermediates has been revolutionized by the advent of advanced analytical techniques, particularly lipidomics and metabolomics. researchgate.netmdpi.com These "omics" approaches allow for the comprehensive and quantitative analysis of a wide array of lipids and small molecules in biological samples. researchgate.netmdpi.com This is a significant advancement from traditional methods that could only measure a few targeted compounds at a time. researchgate.net

Mass spectrometry (MS) coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC) is a cornerstone of these analyses. metwarebio.comcreative-proteomics.com These methods offer high sensitivity and specificity, enabling the detection and quantification of low-abundance sterol intermediates like this compound. metwarebio.comcreative-proteomics.com For instance, GC-MS is well-suited for profiling free sterols, while LC-MS can analyze a broader range of sterol conjugates. metwarebio.comcreative-proteomics.com The application of these technologies allows researchers to create detailed "sterolomic" profiles, which can reveal subtle changes in metabolic pathways associated with various physiological or pathological states. nih.gov

A key challenge in this field is the need for standardized methodologies and the development of universal controls to ensure data comparability across different laboratories and studies. researchgate.net As these methods continue to improve in sensitivity and throughput, they will undoubtedly uncover new insights into the roles of sterol intermediates in health and disease. metwarebio.com

In Silico Modeling of Sterol Pathway Dynamics and Enzyme Kinetics

Computational approaches, or in silico modeling, are becoming increasingly valuable for understanding the complex dynamics of metabolic pathways like sterol biosynthesis. researchgate.netbohrium.com These models can simulate the flow of metabolites through the pathway and predict how perturbations, such as enzyme deficiencies or the presence of inhibitors, might affect the levels of various intermediates. researchgate.net

By integrating experimental data on enzyme kinetics and substrate concentrations, these models can provide a dynamic view of the sterol pathway that is difficult to achieve through experimental methods alone. researchgate.net For example, mathematical modeling was used to investigate discrepancies in the sterol profiles of certain knockout mice, leading to the hypothesis that cytochrome P450 enzymes play a role in metabolizing multiple sterol intermediates. researchgate.net

In silico techniques can also be used to predict the three-dimensional structure of enzymes and how they interact with their substrates and inhibitors. bohrium.com This information is invaluable for designing new drugs that target specific enzymes in the pathway. As our understanding of the individual components of the sterol biosynthesis pathway grows, so too will the power and predictive accuracy of these computational models.

Comparative Biochemical Studies of this compound in Diverse Organisms

While the cholesterol biosynthesis pathway is highly conserved in animals, there are interesting variations in sterol metabolism across different organisms. nih.gov Comparative biochemical studies of this compound and its metabolic fate in diverse species can provide valuable insights into the evolution of this pathway and the unique biological roles of different sterols.

For example, some organisms may utilize alternative biosynthetic routes or produce unique sterol end-products. nih.gov Studying the enzymes and metabolic intermediates in these organisms can reveal novel biochemical reactions and regulatory mechanisms. For instance, research on the oleaginous marine protist Schizochytrium sp. has shown a chimeric organization of its sterol biosynthesis pathway, with features of both algal and animal pathways. nih.gov

Such comparative studies can also have practical applications. Understanding the sterol biosynthesis pathways in pathogenic fungi, for instance, has been crucial for the development of antifungal drugs that target this pathway. creative-proteomics.com By examining the metabolism of this compound and related compounds in a wide range of organisms, we can gain a deeper appreciation for the fundamental importance of sterol metabolism and its adaptability.

Exploration of Stereoisomeric and Analogous Compounds with Biological Relevance

The biological activity of a molecule is often highly dependent on its three-dimensional structure, or stereochemistry. nih.gov Exploring the biological relevance of stereoisomers of this compound and its synthetic analogs is a promising area of research.

Even small changes in the position of a double bond or the orientation of a hydroxyl group can dramatically alter how a sterol interacts with enzymes and receptors. For example, the conversion of 7-dehydrocholesterol (B119134) to vitamin D3 is a photochemical reaction that produces several different stereoisomers. tandfonline.com

Researchers are actively synthesizing and testing analogs of various sterol intermediates to probe their biological functions and to develop new therapeutic agents. nih.govcapes.gov.br For instance, side-chain functionalized δ8(14)-15-ketosterols have been synthesized to investigate their potential as regulators of cholesterol metabolism. researchgate.net By systematically modifying the structure of this compound and related compounds, scientists can identify key structural features responsible for their biological effects and potentially design molecules with enhanced or novel activities.

Q & A

Q. What are the recommended analytical techniques for confirming the structural identity of Cholesta-5,8(14)-dien-3β-ol?

- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HR-MS). For NMR, key signals include the 3β-hydroxyl proton (δ ~3.5 ppm) and olefinic protons corresponding to the 5,8(14)-diene system (δ ~5.2–5.4 ppm). HR-MS should yield a molecular ion peak at m/z 384.3392 (C₂₇H₄₄O) . Cross-validation with reference spectra from databases like NIST Chemistry WebBook ensures accuracy .

Q. How should Cholesta-5,8(14)-dien-3β-ol be stored to ensure stability in laboratory settings?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at –20°C to prevent oxidation and degradation. Purity (>95%) should be verified periodically via HPLC with a C18 column and UV detection at 210 nm . Avoid freeze-thaw cycles, as unsaturated sterols are prone to isomerization .

Q. What safety precautions are necessary when handling Cholesta-5,8(14)-dien-3β-ol?

- Methodological Answer : While specific toxicity data are limited, follow general sterol-handling protocols:

- Use nitrile gloves, safety goggles, and a lab coat to minimize skin/eye contact.

- Work in a fume hood to avoid inhalation of airborne particles.

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of Cholesta-5,8(14)-dien-3β-ol across studies?

- Methodological Answer : Contradictions may arise from variations in sample purity, assay conditions, or cell models. To address this:

Validate compound purity using orthogonal methods (e.g., GC-MS and HPLC).

Standardize experimental conditions (e.g., solvent, concentration, incubation time).

Include positive controls (e.g., cholesterol or brassicasterol) to benchmark activity .

Comparative studies using isotopic labeling (e.g., ³H or ¹⁴C) can further track metabolic pathways .

Q. What experimental approaches are suitable for studying the oxidative stability of Cholesta-5,8(14)-dien-3β-ol under physiological conditions?

- Methodological Answer : Simulate oxidative stress using in vitro systems:

- Expose the compound to reactive oxygen species (ROS) generators (e.g., H₂O₂/Fe²⁺) and monitor degradation via LC-MS.

- Quantify oxidation products (e.g., epoxides or hydroperoxides) using thin-layer chromatography (TLC) with iodine staining .

For in vivo relevance, use lipid bilayer models or liver microsomes to assess enzymatic oxidation .

Q. How can researchers investigate the role of Cholesta-5,8(14)-dien-3β-ol in membrane fluidity compared to cholesterol?

- Methodological Answer : Employ fluorescence anisotropy or electron paramagnetic resonance (EPR) with spin-labeled lipid analogs.

Prepare liposomes containing the compound and measure membrane order parameters.

Compare results with cholesterol-containing liposomes.

Differential scanning calorimetry (DSC) can further reveal phase transition temperature shifts, indicating fluidity changes .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in Cholesta-5,8(14)-dien-3β-ol bioactivity assays?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Validate normality with Shapiro-Wilk tests (sample size <50) or Kolmogorov-Smirnov tests (sample size ≥50). For non-normal data, apply log transformations or nonparametric tests (e.g., Mann-Whitney U). Central limit theorem supports parametric methods for n ≥100 .

Q. How should researchers design experiments to differentiate between autoxidation and enzymatic modification of Cholesta-5,8(14)-dien-3β-ol in cellular models?

- Methodological Answer :

Control Groups : Include antioxidants (e.g., BHT) to suppress autoxidation and cytochrome P450 inhibitors (e.g., ketoconazole) to block enzymatic activity.

Analytical Tools : Use LC-MS/MS to profile metabolites. Isotope-labeled internal standards improve quantification accuracy.

Time-Course Studies : Monitor degradation rates under varying O₂ concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.